BenchChemオンラインストアへようこそ!

Butyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate

Cross-coupling chemistry Late-stage functionalization Quinoline diversification

Butyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate (CAS 887589-79-9) is a polysubstituted quinoline derivative with a molecular formula of C₁₈H₂₁BrN₂O₂ and a molecular weight of 377.3 g/mol. Its core structure features a quinoline scaffold bearing three distinct substituents: a butyl ester at the 2-position, a pyrrolidine ring at the 4-position, and a bromine atom at the 6-position.

Molecular Formula C18H21BrN2O2
Molecular Weight 377.282
CAS No. 887589-79-9
Cat. No. B2707887
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate
CAS887589-79-9
Molecular FormulaC18H21BrN2O2
Molecular Weight377.282
Structural Identifiers
SMILESCCCCOC(=O)C1=NC2=C(C=C(C=C2)Br)C(=C1)N3CCCC3
InChIInChI=1S/C18H21BrN2O2/c1-2-3-10-23-18(22)16-12-17(21-8-4-5-9-21)14-11-13(19)6-7-15(14)20-16/h6-7,11-12H,2-5,8-10H2,1H3
InChIKeyJUCIYYSFDJBPQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Butyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate (CAS 887589-79-9): A Multifunctional Quinoline Building Block for Drug Discovery and Chemical Biology


Butyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate (CAS 887589-79-9) is a polysubstituted quinoline derivative with a molecular formula of C₁₈H₂₁BrN₂O₂ and a molecular weight of 377.3 g/mol. Its core structure features a quinoline scaffold bearing three distinct substituents: a butyl ester at the 2-position, a pyrrolidine ring at the 4-position, and a bromine atom at the 6-position [1]. The compound is commercially available from multiple suppliers at purities of 95–97%, with catalog availability typically in 100 mg to 1 g quantities . This substitution pattern distinguishes it from simpler 6-bromoquinoline building blocks by offering a pre-installed pyrrolidine moiety at C4—a pharmacophoric element found in numerous bioactive molecules including dopamine D4 receptor antagonists and HIV reverse transcriptase inhibitors —and a butyl ester at C2 that provides a protected carboxylic acid handle for downstream diversification or deprotection.

Why Butyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate Cannot Be Replaced by a Generic Halogen Analog in Synthesis or Screening


Interchanging the 6-bromo substituent on this quinoline scaffold with a 6-chloro or 6-fluoro analog is not a neutral substitution. The bromine atom at C6 confers a markedly higher computed lipophilicity (XLogP3-AA = 4.9 for the bromo compound vs. an estimated ~4.1–4.3 for a hypothetical 6-chloro analog) [1], which can alter membrane permeability, non-specific protein binding, and cellular accumulation profiles in screening campaigns. More critically, the C6–Br bond serves as a privileged synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Heck, Sonogashira, and Buchwald–Hartwig aminations), with reactivity that is substantially higher than the corresponding C6–Cl bond and inaccessible from a C6–F substituent [2][3]. In a medicinal chemistry context, class-level evidence from quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs) demonstrates that 6-bromo substitution specifically enhances antiviral potency compared to unsubstituted or bulkier substituents, an effect not necessarily preserved with other halogens [4]. Substituting the pyrrolidine at C4 with piperazine or morpholine would alter both the basicity (pKa shift of ~2–3 units) and the three-dimensional vector of the amine substituent, changing target engagement profiles.

Butyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


C6–Br as a Superior Synthetic Handle: Cross-Coupling Reactivity vs. C6–Cl and C6–F Analogs

The C6–Br bond in the target compound provides a reactive site for palladium-catalyzed cross-coupling reactions (Suzuki–Miyaura, Heck, Sonogashira, Buchwald–Hartwig) with established protocols using 6-bromoquinoline substrates [1][2]. The bond dissociation energy (BDE) of a C–Br bond (~285 kJ/mol for aryl bromides) is substantially lower than that of a C–Cl bond (~400 kJ/mol for aryl chlorides), enabling oxidative addition to Pd(0) under milder conditions (room temperature to 80°C vs. >100°C for chlorides). In contrast, a C6–F analog has a C–F BDE of ~525 kJ/mol and is inert under standard cross-coupling conditions, precluding this entire class of diversification reactions [3]. In successive substitution studies on 6-bromo-4-chloroquinoline, palladium-catalyzed amination and Suzuki coupling proceed selectively at the C6–Br position before the C4–Cl, demonstrating the privileged reactivity of the bromine site [2]. This means the target compound can undergo C6 diversification while retaining the C4-pyrrolidine and C2-butyl ester functionalities intact.

Cross-coupling chemistry Late-stage functionalization Quinoline diversification

Lipophilicity Differentiation: XLogP3-AA = 4.9 Brings the Compound into Optimal Drug-like Property Space

The target compound has a computed XLogP3-AA of 4.9 [1], which places it near the upper boundary of typical oral drug-like space (Lipinski's Rule of Five: LogP ≤5). This lipophilicity is driven primarily by the C6–Br substituent; the bromine atom contributes approximately +0.8 to +1.2 LogP units compared to a hydrogen at the same position, based on the standard Hansch π constant for aromatic bromine (π = +0.86) vs. chlorine (π = +0.71) and fluorine (π = +0.14) [2]. Consequently, the 6-chloro analog would have an estimated XLogP ~4.5–4.7, and the 6-fluoro analog would have an estimated XLogP ~4.0–4.2—a drop of 0.7–0.9 LogP units that can significantly reduce membrane permeability and cellular accumulation [3]. In the context of quinoline-based ALLINIs, the 6-bromo substitution was specifically noted to confer better antiviral properties compared to other substituents at this position, consistent with the lipophilicity-driven enhancement of cellular target engagement [4].

Lipophilicity Drug-likeness Membrane permeability

Pyrrolidine at C4 vs. Piperazine at C4: Basicity and Vector Differentiation for Target Engagement

The pyrrolidine ring at C4 of the target compound is a secondary amine with a conjugate acid pKa of approximately 11.3 (based on pyrrolidine pKa in aqueous solution). In contrast, a piperazine analog such as Butyl 6-bromo-4-(4-(tert-butoxycarbonyl)piperazin-1-yl)quinoline-2-carboxylate (CAS 887589-51-7) possesses a piperazine ring with two basic nitrogens (pKa₁ ~9.8, pKa₂ ~5.7 for the piperazinium dication), resulting in distinct protonation states at physiological pH (7.4). The pyrrolidine nitrogen will be >99% protonated at pH 7.4, whereas the piperazine analog will exist as a mixture of mono- and di-protonated species [1]. This difference in charge state can dramatically affect solubility, permeability, and target binding. Furthermore, the pyrrolidine ring is a five-membered ring that projects the amine lone pair along a different vector than the six-membered piperazine, altering the pharmacophore geometry. Pyrrolidine is a validated pharmacophoric element present in numerous CNS-active drugs and HIV reverse transcriptase inhibitors , and its specific incorporation at C4 in this compound provides a geometry distinct from the piperazine or morpholine analogs.

Amine basicity Pharmacophore geometry Structure-activity relationship

6-Bromo Quinoline Antiviral Potency: Class-Level Evidence Supporting the Bromine Advantage

In a 2022 study of multi-substituted quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs), researchers systematically examined the effect of substituents at the quinoline 6 and 8 positions on antiviral potency [1]. The study found that the addition of bromine at the 6-position ('6-bromo') conferred better antiviral properties compared to unsubstituted quinoline scaffolds. While this study did not use the exact target compound, it provides class-level evidence that 6-bromo substitution on the quinoline core enhances antiviral activity. Notably, the 6-bromo substitution showed a significant loss of potency when tested against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog retained effectiveness—demonstrating that the position of bromine substitution critically determines resistance profile, and that 6-bromo is not equivalent to 8-bromo [1]. This finding is relevant because Butyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate is a potential precursor or scaffold for ALLINI development, with the 6-bromo group providing both antiviral potency enhancement and a synthetic handle for further optimization.

HIV-1 integrase Allosteric inhibition Antiviral drug discovery

Computed Molecular Properties vs. 6,8-Difluoro Analog: Molecular Weight and Rotatable Bond Differences

A direct structurally characterized comparator is Butyl 6,8-difluoro-4-(pyrrolidin-1-yl)quinoline-2-carboxylate (CAS 1951439-91-0) , which differs from the target compound only by substitution of the C6 bromine and an additional fluorine at C8. The target compound has a molecular weight of 377.3 g/mol vs. 334.4 g/mol for the difluoro analog (ΔMW = +42.9 g/mol) and an XLogP3-AA of 4.9 vs. an estimated ~3.5–3.8 for the difluoro analog (ΔLogP ≈ +1.1–1.4) [1]. These differences place the target compound in a higher lipophilicity and higher molecular weight space, which may be advantageous for targets with hydrophobic binding pockets but disadvantageous for compliance with lead-likeness criteria (Rule of Three: MW <300, LogP <3). The bromine atom also contributes approximately +79 mass units vs. the fluorine at C6 (+19 mass units), which can be useful for mass spectrometry-based assay detection and metabolite identification. The presence of a single bromine also creates a distinctive isotope pattern (¹:¹ ratio for ⁷⁹Br:⁸¹Br) that serves as a natural label for LC-MS tracking in biological matrices [2].

Physicochemical properties Molecular design Lead optimization

Optimal Research and Procurement Scenarios for Butyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate (CAS 887589-79-9)


Focused Quinoline Library Synthesis via Late-Stage C6 Diversification

Medicinal chemistry teams constructing focused quinoline libraries for SAR exploration should procure this compound as a key intermediate when late-stage diversification at the C6 position is planned. The C6–Br bond serves as a reactive handle for Suzuki–Miyaura, Heck, Sonogashira, and Buchwald–Hartwig couplings under mild conditions that preserve the pre-installed C4-pyrrolidine and C2-butyl ester functionalities, as demonstrated in successive substitution studies on 6-bromo-4-chloroquinoline systems [1]. This enables parallel library synthesis with diverse aryl, alkenyl, alkynyl, or amino substituents introduced at C6 without the need for protecting group manipulations. In contrast, the 6-fluoro analog cannot participate in cross-coupling reactions, and the 6-chloro analog requires harsher conditions [2] (see Evidence Item 1).

HIV-1 Integrase Allosteric Inhibitor (ALLINI) Lead Development

Research groups pursuing non-catalytic site HIV-1 integrase inhibitors should prioritize this compound as a scaffold precursor. Class-level data published in Viruses (2022) demonstrates that 6-bromo substitution on the quinoline core confers better antiviral properties in ALLINI compounds compared to unsubstituted analogs, while the 6-bromo vs. 8-bromo positional isomer shows differential sensitivity to the A128T resistance mutation [3] (see Evidence Item 4). The target compound offers a pre-functionalized scaffold with the 6-bromo group already installed, along with a C4-pyrrolidine that mimics the amine substituents present in many reported ALLINI chemotypes, reducing synthetic steps to the final target molecules.

CNS-Targeted Probe Development Leveraging High Lipophilicity

For CNS drug discovery programs, the compound's high computed lipophilicity (XLogP3-AA = 4.9) [4] and permanently cationic pyrrolidine at physiological pH make it a suitable starting point for designing brain-penetrant probes targeting receptors such as dopamine D4 or sigma receptors, where pyrrolidine is a recognized pharmacophore . The bromine atom provides both a synthetic handle and a favorable contribution to blood-brain barrier permeability through its lipophilicity enhancement (ΔLogP ≈ +0.86 vs. unsubstituted at C6), while the distinctive bromine isotope pattern facilitates LC-MS/MS quantification in brain tissue distribution studies [5] (see Evidence Items 2, 3, and 5).

Procurement as a Versatile Building Block for Contract Research Organizations (CROs)

CROs offering custom synthesis and medicinal chemistry services should stock this compound as a multi-purpose quinoline building block. Its three orthogonal functional groups (C6–Br for cross-coupling, C4-pyrrolidine as a basic amine pharmacophore, C2-butyl ester as a protected carboxylic acid) enable access to multiple chemotypes from a single intermediate. The compound is commercially available at 95–97% purity from multiple suppliers in 100 mg to 1 g quantities , and its MDL number (MFCD07783804) facilitates reliable re-ordering across vendor catalogs. The compound's structural features position it as a more advanced and synthetically versatile intermediate compared to simpler 6-bromoquinoline (CAS 5332-25-2), which lacks the pre-installed C4 and C2 substituents and would require additional synthetic steps to reach equivalent complexity.

Quote Request

Request a Quote for Butyl 6-bromo-4-(pyrrolidin-1-yl)quinoline-2-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.